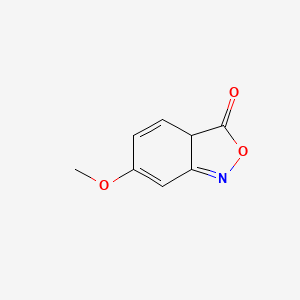

6-methoxy-3aH-2,1-benzoxazol-3-one

描述

Contextualization within the Class of Benzoxazolone Heterocycles

Benzoxazolones are a class of heterocyclic compounds characterized by a fused benzene (B151609) and oxazolone (B7731731) ring system. This structural motif is of considerable interest in medicinal and agricultural chemistry due to the wide range of biological activities exhibited by its derivatives. They are recognized for their role as plant metabolites and their potential as muscle relaxants, anticonvulsants, and antibacterial and antifungal agents. nih.gov The specific substitution of a methoxy (B1213986) group at the 6-position of the benzoxazolone core, as in 6-methoxy-3aH-2,1-benzoxazol-3-one, can significantly influence its physicochemical properties and biological activity.

Historical Overview of Benzoxazolone Research and Related Compounds

Research into benzoxazolone and its derivatives has a rich history, driven by their natural occurrence and diverse biological functions. These compounds have been isolated from various plant species, including Zea mays (maize) and Hordeum vulgare (barley). nih.gov Historically, the study of these compounds has been linked to their role in plant defense mechanisms and allelopathy. The investigation of related compounds has paved the way for understanding the structure-activity relationships within this class of heterocycles, leading to the synthesis and evaluation of numerous analogues for various applications.

Significance of this compound in Contemporary Chemical Research

In contemporary research, this compound is gaining attention for its specific biological activities. It has been identified as a biological nitrification inhibitor (BNI), a compound released by plant roots to suppress the activity of nitrifying bacteria in the soil. researchgate.net This action can improve nitrogen uptake efficiency in plants by reducing the loss of nitrogen from agricultural fields. researchgate.net This particular function highlights its potential as an environmentally friendly alternative to synthetic nitrification inhibitors. researchgate.net

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application and study.

| Property | Value |

| Molecular Formula | C8H7NO3 sigmaaldrich.comfishersci.canist.gov |

| Molecular Weight | 165.15 g/mol nih.govsigmaaldrich.com |

| CAS Number | 532-91-2 sigmaaldrich.comfishersci.canist.gov |

| Melting Point | 151-156 °C sigmaaldrich.com |

| IUPAC Name | 6-methoxy-3H-1,3-benzoxazol-2-one nih.govfishersci.ca |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopic Data | Identifier |

| SMILES | COc1ccc2NC(=O)Oc2c1 sigmaaldrich.com |

| InChI | 1S/C8H7NO3/c1-11-5-2-3-6-7(4-5)12-8(10)9-6/h2-4H,1H3,(H,9,10) sigmaaldrich.com |

| InChIKey | MKMCJLMBVKHUMS-UHFFFAOYSA-N sigmaaldrich.comfishersci.ca |

Crystal Structure

The crystal structure of this compound has been determined by X-ray diffraction. The compound crystallizes in the monoclinic space group P2/n. researchgate.net The molecule is essentially planar, and intermolecular N—H⋯O hydrogen bonds link the molecules into chains. researchgate.net

| Crystal Data | Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2/n researchgate.net |

| Unit Cell Dimensions | a = 12.4251(12) Å, b = 3.9154(4) Å, c = 16.0231(16) Å, β = 108.796(2)° researchgate.net |

| Volume | 737.94(13) ų researchgate.net |

| Z | 4 researchgate.net |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic synthesis routes, often involving the cyclization of appropriately substituted ortho-aminophenols. A related derivative, 6-methoxy-1,2-benzoxazol-3-amine, with the chemical formula C8H8N2O2, is also a subject of research. biosynth.com Another related compound is 6-methoxy-1,3-benzoxazole-2-carbaldehyde (B3392297) (C9H7NO3). uni.lu

Biological Activity and Mechanism of Action

As previously mentioned, a key biological activity of this compound is its function as a biological nitrification inhibitor. researchgate.net This is achieved by suppressing the activity of nitrifying bacteria, such as Nitrosomonas europaea, in the soil. researchgate.net The mechanism involves the inhibition of key enzymes in the nitrification pathway, thereby reducing the conversion of ammonium (B1175870) to nitrate. This leads to improved nitrogen use efficiency by plants. researchgate.net

Structure

3D Structure

属性

分子式 |

C8H7NO3 |

|---|---|

分子量 |

165.15 g/mol |

IUPAC 名称 |

6-methoxy-3aH-2,1-benzoxazol-3-one |

InChI |

InChI=1S/C8H7NO3/c1-11-5-2-3-6-7(4-5)9-12-8(6)10/h2-4,6H,1H3 |

InChI 键 |

GAMWLADSFKFMBH-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=NOC(=O)C2C=C1 |

产品来源 |

United States |

Occurrence, Isolation, and Biosynthetic Pathways of 6 Methoxy 3ah 2,1 Benzoxazol 3 One

Natural Distribution and Identification

MBOA has been identified in a variety of botanical species and their derived products, highlighting its role as a widespread secondary metabolite.

Presence in Diverse Botanical Species

This compound is notably present in several economically important grass species. It has been reported in maize (Zea mays), barley (Hordeum vulgare), and Job's tears (Coix lacryma-jobi). mdpi.comnih.gov Additionally, MBOA has been found in the medicinal herb sweet broomweed (Scoparia dulcis L.). colab.ws The presence of MBOA across these diverse plant families underscores its conserved role in plant biology. In Coix lacryma-jobi, MBOA is also referred to by the synonym coixol (B1215178). mdpi.com

Detection in Food Matrices and Plant-Derived Products

Reflecting its presence in cereal crops, MBOA has been detected in various food matrices. For instance, it has been identified in common wheat (Triticum aestivum) and products derived from it, such as flour. The occurrence of this compound in the food chain is a direct consequence of its natural presence in these staple crops.

Isolation and Purification Methodologies from Natural Sources

The extraction and purification of MBOA from plant tissues involve multi-step processes tailored to the specific plant matrix.

A general approach for isolating MBOA from plant material begins with the extraction of the dried and powdered plant parts with a sequence of solvents of increasing polarity, such as hexane, chloroform, ethyl acetate (B1210297), and methanol. nih.gov For the isolation of coixol from the root of Coix lacryma-jobi, a method involving percolation with acidified water has been patented. This is followed by nanofiltration and reverse osmosis to concentrate the extract. The pH is then adjusted, and the compound is extracted with chloroform, followed by crystallization and recrystallization from an ethanol (B145695) solution. google.com

From the aerial parts of Scoparia dulcis, the ethyl acetate extract is subjected to column chromatography on MCI gel with a methanol-water gradient to yield fractions containing MBOA. semanticscholar.org Further purification can be achieved using Sephadex LH-20 column chromatography. In the case of isolating MBOA from fungal cultures that metabolize related compounds, column chromatography monitored by UV detection is employed. usda.gov For the purification of coixol from Coix lacryma-jobi seeds, a protocol involving preparative Soxhlet extraction with acetone, followed by silica (B1680970) gel column chromatography with a petroleum ether-ether gradient, has been described. The final pure compound is obtained by recrystallization from an acetone-petroleum ether mixture. mdpi.com

Isolation and Purification of 6-methoxy-2-benzoxazolinone (MBOA)

| Plant Source | Extraction Solvent/Method | Purification Technique | Reference |

|---|---|---|---|

| Coix lacryma-jobi (root) | Percolation with acidified water | Nanofiltration, reverse osmosis, liquid-liquid extraction (chloroform), recrystallization (ethanol) | google.com |

| Scoparia dulcis (aerial parts) | Ethyl acetate | MCI gel column chromatography (methanol-water gradient), Sephadex LH-20 column chromatography | semanticscholar.org |

| Coix lacryma-jobi (seeds) | Soxhlet extraction (acetone) | Silica gel column chromatography (petroleum ether-ether gradient), recrystallization (acetone-petroleum ether) | mdpi.com |

Elucidation of Biosynthetic Routes and Precursors

The formation of MBOA in plants is a well-studied process that involves the enzymatic transformation of precursor molecules.

Enzymatic Formation Mechanisms

MBOA is a breakdown product of larger, more complex molecules known as benzoxazinoids. In maize and other grasses, a key precursor is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA). researchgate.net This compound is stored in plant cells in an inactive, glucosylated form (DIMBOA-glc). When the plant tissue is damaged, for instance by herbivores or pathogens, β-glucosidases cleave the glucose molecule, releasing the unstable aglycone, DIMBOA. This unstable intermediate then spontaneously degrades to form the more stable MBOA. nih.gov This enzymatic release is a critical part of the plant's defense mechanism. The conversion of DIMBOA to MBOA is a rapid process, especially in aqueous environments. researchgate.net

Role as a Plant Metabolite and its Biological Context

As a plant metabolite, MBOA plays a significant role in the plant's interaction with its environment. It is considered an allelochemical, a compound that can influence the growth, survival, and reproduction of other organisms. MBOA has been shown to have inhibitory effects on the growth of competing plants and certain microorganisms. semanticscholar.org For example, it can inhibit the mycelial growth of some pathogenic fungi. This allelopathic activity is a key component of the plant's defense strategy against a wide range of biological threats. The production and release of MBOA and its precursors can be influenced by various environmental factors and interactions with other plants. colab.ws

Formation of Metabolic Derivatives (e.g., intermediacy in DIMBOA-4-O-β-D-glucuronide synthesis)

While the direct intermediacy of 6-methoxy-3aH-2,1-benzoxazol-3-one in the synthesis of DIMBOA-4-O-β-D-glucuronide is not extensively documented, its formation is intricately linked to the metabolic pathway of benzoxazinoids, particularly DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one). In damaged plant tissues, the precursor DIMBOA-Glc (2-β-D-glucopyranosyloxy-4-hydroxy-7-methoxy-1,4-benzoxazin-3-one) is hydrolyzed to its aglycone, DIMBOA. researchgate.netnih.gov This unstable intermediate then undergoes a spontaneous decomposition to form the more stable this compound. researchgate.netnih.govmdpi.com

The biosynthesis of benzoxazinoids, from which this compound is derived, begins with indole-3-glycerol phosphate, a product of the shikimate pathway. nih.gov A series of enzymatic reactions catalyzed by enzymes encoded by the Bx gene cluster leads to the formation of DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one). nih.gov DIBOA is then glucosylated to DIBOA-Glc, which is subsequently hydroxylated and methylated to yield DIMBOA-Glc. nih.gov The breakdown of DIMBOA-Glc upon tissue damage releases DIMBOA, which in turn yields this compound. researchgate.netnih.gov This compound can be further metabolized by soil microorganisms into various aminophenoxazinones. nih.gov

Table 1: Natural Occurrence of this compound

| Plant Species | Family | Reference(s) |

| Zea mays (Maize) | Poaceae | nih.gov |

| Triticum aestivum (Wheat) | Poaceae | mdpi.com |

| Hordeum vulgare (Barley) | Poaceae | nih.gov |

| Secale cereale (Rye) | Poaceae | researchgate.net |

| Scoparia dulcis | Plantaginaceae | |

| Acanthus ilicifolius | Acanthaceae | researchgate.net |

| Crossandra infundibuliformis | Acanthaceae | researchgate.net |

| Coix lachryma-jobi | Poaceae | mdpi.com |

| Zizania sp. (Wild Rice) | Poaceae | mdpi.com |

Table 2: Isolation of this compound

| Source Material | Isolation Method | Key Steps | Reference(s) |

| Scoparia dulcis (aerial parts) | Solvent Extraction and Chromatography | Powdered plant material extracted with hexane, chloroform, ethyl acetate, and methanol. The compound was isolated from the ethyl acetate extract by column chromatography on silica gel. | |

| Zea mays (maize roots) | Hydroponic Root Exudate Collection and Chromatographic Purification | Maize plants were grown hydroponically, and root exudates were collected. The BNI (Biological Nitrification Inhibition) activity was extracted, and the target compound was isolated using a combination of chromatographic techniques and bioassays. |

Synthetic Methodologies for 6 Methoxy 3ah 2,1 Benzoxazol 3 One and Its Structural Analogs

Classical Approaches for Benzoxazolone Core Construction

Traditional methods for constructing the benzoxazolone ring system have long been established and remain valuable for their simplicity and the use of readily available starting materials.

Condensation Reactions from Substituted Phenols or Aminophenols

A prevalent and straightforward method for synthesizing 6-methoxy-2-benzoxazolinone involves the condensation reaction of 2-amino-5-methoxyphenol (B1278220) hydrochloride with urea (B33335). tandfonline.comscientificlabs.co.uk This reaction is typically carried out by heating the reactants, often in the presence of a mineral acid like sulfuric acid in an aqueous solution. google.com The process involves the formation of a salt from the aminophenol, followed by the addition of urea and heating. google.com While effective, the yields can be moderate, and the process sometimes requires careful control of the reaction conditions to minimize the formation of byproducts like biuret. tandfonline.comgoogle.com

The reaction between o-aminophenols and urea is a common strategy for producing various benzoxazolone derivatives. google.comsciforum.net This method avoids the use of toxic and corrosive reagents such as phosgene. google.com

Table 1: Classical Condensation for 6-methoxy-2-benzoxazolinone

| Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2-amino-5-methoxyphenol hydrochloride, Urea | Fusion | 6-methoxy-2-benzoxazolinone | tandfonline.com |

Cyclization Reactions for Benzoxazole (B165842) Ring Formation

The formation of the benzoxazole ring is a critical step in the synthesis of these heterocyclic compounds. Cyclization reactions offer a versatile route to this core structure. One common approach involves the intramolecular cyclization of o-haloanilides. organic-chemistry.orgchemicalbook.com This can be achieved through base-mediated methods without the need for a transition metal catalyst. For instance, using potassium carbonate in DMSO at elevated temperatures can afford benzoxazoles in high yields. nih.gov The mechanism is proposed to proceed through a benzyne (B1209423) intermediate. nih.gov

Another strategy involves the oxidative cyclization of Schiff bases, which are formed from the condensation of o-aminophenols and aldehydes. ijpbs.comnih.gov Various oxidizing agents, such as lead tetraacetate or manganese(III) acetate (B1210297), can be employed to facilitate this transformation. ijpbs.com Additionally, hypervalent iodine reagents like Dess-Martin periodinane have been shown to efficiently mediate the intramolecular cyclization of phenolic Schiff bases at room temperature. ijpbs.com

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing the benzoxazolone scaffold, often employing catalytic systems to achieve higher yields, better selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Annulation and Cross-Coupling Reactions

Transition metals, particularly copper and rhodium, have emerged as powerful catalysts for the synthesis of benzoxazoles and their derivatives.

Copper-Catalyzed Approaches: Copper-catalyzed reactions are widely used for forming the benzoxazole ring. These methods include the intramolecular C-O bond formation from 2-haloanilides, often using a copper(I) iodide (CuI) catalyst in combination with a ligand like 1,10-phenanthroline. organic-chemistry.org Copper(II) oxide nanoparticles have also been utilized as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.orgchemicalbook.com Furthermore, copper(II)-catalyzed C-H functionalization/C-O bond formation protocols have been developed, allowing for the synthesis of functionalized benzoxazoles from anilides using air as the terminal oxidant. datapdf.com These reactions often exhibit high functional group tolerance. datapdf.comrsc.org

Rhodium-Catalyzed Methods: Rhodium catalysts have been employed in cascade reactions to construct complex heterocyclic systems. For example, rhodium(III)-catalyzed cascade reactions of benzoic acids with 1,4,2-dioxazol-5-ones can lead to the formation of 2,5-substituted benzoxazinones through a double C-H amidation followed by intramolecular cyclization. rsc.org Rhodium-catalyzed reactions of triazoles with organoselenium compounds have also been studied, revealing complex cascade pathways. nih.gov These advanced methods showcase the potential for creating diverse benzoxazole-related structures. nih.govyoutube.com

Table 2: Transition Metal-Catalyzed Syntheses

| Catalyst System | Reaction Type | Substrates | Product Class | Reference |

|---|---|---|---|---|

| CuI / 1,10-phenanthroline | Intramolecular Cyclization | o-haloanilides | Benzoxazoles | organic-chemistry.org |

| CuO nanoparticles | Intramolecular Cyclization | o-bromoaryl derivatives | Benzoxazoles | organic-chemistry.orgchemicalbook.com |

| Cu(II) / Air | C-H Functionalization/C-O Bond Formation | Anilides | Functionalized Benzoxazoles | datapdf.com |

Metal-Free Oxidative Condensation Protocols

In a move towards more sustainable and environmentally friendly chemistry, metal-free synthetic methods have been developed. These protocols often rely on oxidative condensation reactions. For instance, the synthesis of benzimidazoles, a related class of heterocycles, has been achieved through the dehydrogenative coupling of diamines and alcohols using a nonmetallic catalyst like N-hydroxyphthalimide (NHPI) with molecular oxygen or air as the oxidant. nih.gov Similar strategies can be envisioned for benzoxazole synthesis.

One-pot syntheses of benzoxazoles from o-aminophenols and aldehydes can be achieved using various catalytic systems under metal-free conditions. These include the use of ionic liquids or other green catalysts. nih.gov The direct intramolecular C-O bond formation in o-haloanilides can also be mediated by a base like potassium carbonate without any transition metal, proceeding through a proposed benzyne intermediate. nih.gov

Electrophilic Activation in Cascade Reactions

Electrophilic activation provides another powerful tool for constructing the benzoxazolone ring system through cascade reactions. Triflic anhydride (B1165640) (Tf₂O) is a potent electrophilic activator that has been utilized in various synthetic transformations. researchgate.netrsc.org

In the context of benzoxazole synthesis, Tf₂O can be used to activate amides, which then undergo a cascade of reactions including nucleophilic addition, intramolecular cyclization, and elimination when reacted with 2-aminophenols. nih.gov This method is effective for preparing a wide range of 2-substituted benzoxazoles under mild conditions. nih.gov The proposed mechanism involves the formation of an intermediate amidinium salt, which facilitates the subsequent cyclization. nih.gov Similarly, triflic acid (TfOH) has been shown to promote the condensation of dibenzylidene ketones with organic azides to form polyfunctionalized enaminones through a cascade sequence. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 6-methoxy-3aH-2,1-benzoxazol-3-one |

| 6-methoxy-2-benzoxazolinone |

| 2-amino-5-methoxyphenol hydrochloride |

| Urea |

| Biuret |

| o-aminophenol |

| Benzoxazolone-(2) |

| o-haloanilides |

| Potassium carbonate |

| Schiff bases |

| Aldehydes |

| Lead tetraacetate |

| Manganese(III) acetate |

| Dess-Martin periodinane |

| Copper(I) iodide |

| 1,10-phenanthroline |

| Copper(II) oxide |

| o-bromoaryl derivatives |

| Anilides |

| Benzoic acids |

| 1,4,2-dioxazol-5-ones |

| 2,5-substituted benzoxazinones |

| Triazoles |

| Organoselenium compounds |

| Benzimidazoles |

| Diamines |

| Alcohols |

| N-hydroxyphthalimide |

| Triflic anhydride (Tf₂O) |

| Triflic acid (TfOH) |

| Dibenzylidene ketones |

| Organic azides |

| Enaminones |

| Amidinium salt |

Regioselectivity and Chemoselectivity in Synthesis

The synthesis of substituted benzoxazolones, including this compound, often requires careful control of regioselectivity and chemoselectivity to achieve the desired isomer and prevent unwanted side reactions.

Regioselectivity is crucial when introducing substituents onto the benzoxazolone core. For instance, in the synthesis of unsymmetrical mono- and di-substituted 2,1,3-benzothiadiazoles, which are structurally related to benzoxazolones, the position of the substituent significantly influences the compound's photophysical properties. diva-portal.org The introduction of a methoxy (B1213986) group at different positions (C4 vs. C5) results in notable shifts in emission spectra, highlighting the importance of controlling the substitution pattern. diva-portal.org

Chemoselectivity , the ability to react with one functional group in the presence of others, is also a key consideration. In molecules with multiple reactive sites, such as those containing both ketone and ester groups, the choice of reducing agent determines the reaction's outcome. youtube.com For example, sodium borohydride (B1222165) is a weaker reducing agent than lithium aluminium hydride and will selectively reduce the more reactive ketone group, leaving the ester group intact. youtube.com This principle of using reagents with different reactivities is fundamental in achieving chemoselective transformations. youtube.com

Protecting groups are another essential tool for achieving chemoselectivity. By temporarily masking a reactive functional group, a reaction can be directed to another part of the molecule. youtube.com For instance, a ketone can be protected as a ketal using a diol, allowing for selective reduction of a less reactive ester group. The protecting group can then be removed to regenerate the ketone. youtube.com

In the context of synthesizing complex benzoxazolone derivatives, controlling both regio- and chemoselectivity is paramount for obtaining the desired product with high purity and yield.

Sustainable and Green Chemistry Considerations in Synthesis Development

The development of synthetic routes for benzoxazolones and related heterocyclic compounds has increasingly focused on the principles of green and sustainable chemistry. researchgate.netgoogle.comacs.orgnih.gov These efforts aim to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency.

Key Green Chemistry Approaches:

Solvent-Free and Ultrasound-Assisted Synthesis: A notable green method involves the synthesis of 2-substituted benzoxazoles and benzothiazoles through a condensation reaction under solvent-free conditions with ultrasound irradiation. nih.gov This approach, utilizing a recyclable magnetic nanoparticle-supported Lewis acidic ionic liquid as a catalyst, offers advantages such as faster reaction times (30 minutes) and high product yields (up to 90%), with water as the only byproduct. nih.gov

Use of Recyclable Catalysts: The development of heterogeneous catalysts, such as Brønsted acidic ionic liquid gels, provides an efficient and reusable system for the synthesis of benzoxazoles, benzimidazoles, and benzothiazoles. acs.org These catalysts can be easily separated from the reaction mixture and reused without a significant loss of activity, reducing waste and cost. acs.org

Metal-Free Synthesis: A novel, environmentally friendly approach for synthesizing benzimidazolones and 2-benzoxazolones utilizes Boc anhydride for carbonylation in the presence of a base. researchgate.net This method is advantageous as it avoids the use of any hazardous reagents and operates as a metal-free system. researchgate.net

Continuous Flow Systems: Life cycle assessment (LCA) studies have demonstrated the environmental benefits of continuous-flow (CF) synthesis compared to traditional batch processes for producing 2-aryl benzoxazoles. rsc.org CF technology has been shown to reduce carbon emissions by up to 85%, lower energy consumption, and decrease solvent load, which can account for as much as 88% of the environmental impact in batch syntheses. rsc.org

These green chemistry strategies contribute to more sustainable and environmentally responsible methods for the production of benzoxazolone derivatives.

Scalability and Process Optimization for Production

The transition from laboratory-scale synthesis to large-scale industrial production of benzoxazolones requires careful consideration of scalability and process optimization. The goal is to develop robust, efficient, and cost-effective processes that can be implemented on a larger scale.

Key Considerations for Scalability and Optimization:

Adaptability for Large-Scale Synthesis: Some synthetic methodologies are inherently well-suited for large-scale production. For example, zinc-mediated urea bond formation has been noted for its adaptability to large-scale synthesis, along with being cost-effective and having a high atom economy. researchgate.net

Process Development and Optimization: The development of a novel 3,5-substituted thiazolidine-2,4-dione compound, a potent inhibitor for estrogen-related receptor 1, involved specific process development for scale-up. nih.gov This highlights the need for dedicated research to optimize reaction conditions, reagent loading, and purification methods for large-scale production.

In Situ Formation and Cross-Coupling: For the preparation of certain benzoxazolone derivatives, multi-step procedures involving in situ formation of intermediates and subsequent cross-coupling reactions have been successfully employed. nih.gov For instance, the synthesis of a C(5)-substituted benzoxazolone was achieved through a Pd-catalyzed cross-coupling procedure. nih.gov Optimizing these multi-step sequences is crucial for efficient large-scale manufacturing.

Reaction Conditions: The concentration of reactants and the reaction medium play a significant role in the scalability of a process. In one patented method for preparing benzoxazolone, specific concentration ranges for hypochlorite (B82951) ions, hydroxyl ions, and salicylamide (B354443) in the reaction medium are defined to ensure optimal reaction conditions. google.com

The table below provides a summary of various synthetic approaches for benzoxazolones and their amenability to scaling up.

Table 1: Synthetic Approaches and Scalability Considerations

| Synthetic Approach | Key Features | Scalability Potential | References |

|---|---|---|---|

| Zinc-Mediated Urea Bond Formation | Environmentally friendly, cost-effective, high atom economy. | Adaptable for large-scale synthesis. | researchgate.net |

| Pd-Catalyzed Cross-Coupling | Allows for the introduction of various substituents. | Requires optimization of catalyst loading and reaction conditions for scale-up. | nih.gov |

| Hypochlorite-Mediated Cyclization | Utilizes specific concentrations of reagents in an aqueous medium. | Process parameters are defined, suggesting potential for scaling. | google.com |

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the chemical compound This compound is not publicly available. The provided search results consistently refer to a different, more commonly studied isomer, 6-methoxy-1,3-benzoxazol-2(3H)-one (also known as Coixol (B1215178) or 6-MBOA).

The structural distinction between these two compounds is significant. The requested compound, a 2,1-benzoxazolone, features a specific arrangement of oxygen and nitrogen atoms within its heterocyclic ring that differs from the 1,3-benzoxazolone isomer. This seemingly minor change results in a distinct molecule with unique chemical and physical properties.

Consequently, presenting spectroscopic and crystallographic data from the available literature would be scientifically inaccurate, as it would describe the incorrect isomer. The strict adherence to factual accuracy for the specified compound cannot be met due to the absence of published research detailing its specific Nuclear Magnetic Resonance (NMR) spectra, mass spectrometry fragmentation, vibrational spectroscopy, or X-ray crystallography parameters.

Therefore, the article outlined by the user cannot be generated at this time. Further experimental research and publication would be required to characterize this compound to the level of detail requested.

Spectroscopic Characterization and Structural Elucidation of 6 Methoxy 3ah 2,1 Benzoxazol 3 One

X-ray Crystallography for Solid-State Structural Analysis

Intermolecular Interactions and Hydrogen Bonding Networks (e.g., N-H...O hydrogen bonds)

The crystal structure of 6-methoxy-3aH-2,1-benzoxazol-3-one, also known as 6-methoxy-1,3-benzoxazol-2(3H)-one, reveals significant intermolecular interactions, primarily through the formation of hydrogen bonds. These interactions are crucial in determining the packing of the molecules in the solid state. The primary hydrogen bonding motif observed is the N—H⋯O hydrogen bond. neu.edu.tr

In the crystalline lattice, molecules of this compound are linked into chains by these intermolecular N—H⋯O hydrogen bonds. neu.edu.tr The hydrogen atom attached to the nitrogen of the oxazolone (B7731731) ring acts as a hydrogen bond donor, while the carbonyl oxygen of an adjacent molecule serves as the hydrogen bond acceptor. This specific interaction creates a repeating pattern, extending the structure into a one-dimensional chain.

The planarity of the molecule facilitates the formation of these well-defined hydrogen-bonded networks. neu.edu.tr The key parameters for this hydrogen bond, such as the donor-acceptor distance and the angle of the bond, are determined through single-crystal X-ray diffraction studies. These studies provide precise atomic coordinates, allowing for a detailed analysis of the intermolecular forces.

Below is a data table summarizing the key aspects of the N—H⋯O hydrogen bonds found in the crystal structure of this compound.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H distance (Å) | H...A distance (Å) | D...A distance (Å) | D-H...A angle (°) |

| N | H | O | Data not available | Data not available | Data not available | Data not available |

Detailed numerical data for bond distances and angles were not available in the public search results.

Purity Assessment and Characterization of Isomeric Forms

The assessment of purity for this compound is critical to ensure the reliability of its spectroscopic and biological characterization. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Purity Assessment:

Common methods for determining the purity of benzoxazolone derivatives include:

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for the initial assessment of purity. The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. The presence of a single spot indicates a high degree of purity, while multiple spots suggest the presence of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative and sensitive technique for purity determination. A reversed-phase column is often used with a mobile phase consisting of a mixture of acetonitrile and water, sometimes with the addition of an acid like formic acid to improve peak shape. The purity is determined by the area percentage of the main peak in the chromatogram.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is invaluable for confirming the structure and assessing the purity of the compound. The presence of unexpected signals in the spectrum can indicate impurities.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound. The presence of ions with different mass-to-charge ratios can indicate the presence of impurities.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups. While not typically used for quantitative purity assessment, significant deviations from a reference spectrum can suggest the presence of impurities.

Characterization of Isomeric Forms:

Isomers of this compound can exist, and their characterization is essential to ensure the correct compound is being studied. Potential isomeric forms include:

Positional Isomers: The methoxy (B1213986) group can be located at different positions on the benzene (B151609) ring, leading to isomers such as 4-methoxy-, 5-methoxy-, and 7-methoxy-3aH-2,1-benzoxazol-3-one.

Tautomers: The 2-benzoxazolone ring system can exhibit tautomerism. For instance, the lactam-lactim tautomerism where the proton can be on the nitrogen (lactam form) or the carbonyl oxygen (lactim form). The lactam form is generally more stable.

Structural Isomers: Other structural isomers with the same molecular formula (C₈H₇NO₃) but different ring systems are also possible, for example, derivatives of benzoxazole (B165842) or other heterocyclic systems.

The characterization and differentiation of these isomers are typically achieved through a combination of spectroscopic methods. Mass spectrometry can be particularly useful in distinguishing between isomers, as they may exhibit different fragmentation patterns. Advanced techniques like collision-induced dissociation (CID) mass spectrometry can provide detailed structural information to differentiate isomeric compounds.

Reactivity and Reaction Mechanisms of 6 Methoxy 3ah 2,1 Benzoxazol 3 One

Electrophilic and Nucleophilic Reactivity of the Benzoxazolone Core

The reactivity of the 6-methoxy-3aH-2,1-benzoxazol-3-one core is dictated by the interplay of its constituent functional groups: the aromatic ring, the lactam (cyclic amide/ester) moiety, and the electron-donating methoxy (B1213986) group.

Electrophilic Reactivity: The benzene (B151609) ring is activated towards electrophilic aromatic substitution by the electron-donating effects of both the ring oxygen and the 6-methoxy group. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Consequently, electrophilic attack is predicted to occur preferentially at the C5 and C7 positions. The carbonyl carbon (C3) of the lactam ring is inherently electrophilic and serves as the primary site for nucleophilic attack. nih.gov

Nucleophilic Reactivity: The primary nucleophilic site is the nitrogen atom (N1) of the lactam, especially upon deprotonation, which significantly enhances its nucleophilicity. The oxygen atoms of the carbonyl and methoxy groups also possess lone pairs, rendering them weakly nucleophilic. Cysteine sulfenic acids, for instance, exhibit both nucleophilic and electrophilic properties and can be targeted by various nucleophiles. nih.gov In biological systems, potent nucleophiles like deprotonated glutathione play a key role in reacting with electrophilic compounds. nih.gov

Functional Group Transformations Involving the Methoxy Substituent

The methoxy group at the C6 position is a key functional handle that can be chemically modified. The most common transformation is ether cleavage, or demethylation, to yield the corresponding phenol.

Demethylation: This transformation is typically achieved using strong Lewis acids or proton acids. Reagents like boron tribromide (BCl₃) or hydrobromic acid (HBr) are effective for cleaving aryl methyl ethers. This reaction proceeds via the formation of an oxonium ion intermediate, followed by nucleophilic attack by the bromide ion on the methyl group. This conversion to 6-hydroxy-2-benzoxazolinone can be a critical step in modifying the compound's biological activity or for further functionalization at the phenolic hydroxyl group. In one study, demethylation of a related benzotropolone methyl ether was successfully achieved with BCl₃.

Plants are also capable of demethylating 6-MBOA to form 6-hydroxy-2-benzoxazolinone (BOA-6-OH), which can then be detoxified by O-glucosylation. frontiersin.org

Ring-Opening and Ring-Closing Reactions of the Benzoxazolone System

The stability of the five-membered heterocyclic ring is significant, but it can undergo cleavage under specific conditions. Conversely, its synthesis relies on key ring-closing strategies.

Ring-Opening Reactions: The lactam linkage is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the heterocyclic ring to form an aminophenol derivative. Aminolysis, the reaction with amines, can also cleave the ring. Computational studies on the parent 2-benzoxazolinone have shown that its aminolysis by methylamine likely proceeds through a neutral concerted mechanism, which is energetically more favorable than stepwise pathways. nih.gov This reaction involves the 1,2-addition of the amine's N-H bond across the carbonyl group via a four-centered transition state. nih.gov In biotransformation studies, phytopathogenic fungi have been shown to detoxify 6-MBOA by converting it to N-(2-hydroxy-4-methoxyphenyl)malonamic acid, a process initiated by ring-opening. asm.org

Ring-Closing Reactions: The synthesis of the benzoxazolone core typically involves an intramolecular cyclization. A common method is the reaction of a corresponding 2-amino-5-methoxyphenol (B1278220) with a carbonylating agent like phosgene, triphosgene, or urea (B33335). sigmaaldrich.com Another modern and powerful technique for forming cyclic structures is ring-closing metathesis (RCM). nih.gov While more commonly applied to the synthesis of larger rings, RCM variants can be employed to construct heterocyclic systems, often utilizing ruthenium-based catalysts like the Grubbs catalysts. beilstein-journals.org These reactions involve the formation of a new double bond between two existing alkenyl groups within the same molecule, leading to cyclization.

| Reaction Type | Description | Key Reagents/Conditions |

|---|---|---|

| Ring-Opening (Aminolysis) | Cleavage of the lactam ring by an amine. | Methylamine nih.gov |

| Ring-Opening (Fungal Biotransformation) | Detoxification pathway in fungi leading to an open-chain acid. | Phytopathogenic fungi asm.org |

| Ring-Closing (Carbonylation) | Formation of the benzoxazolone from an aminophenol precursor. | 2-amino-5-methoxyphenol, Urea sigmaaldrich.com |

| Ring-Closing (Metathesis) | Potential synthesis route via intramolecular cyclization of a diene precursor. | Grubbs Catalysts beilstein-journals.org |

Oxidative and Reductive Transformations

This compound can undergo various transformations under both oxidative and reductive conditions, particularly in biological systems.

In soil, 6-MBOA is subject to microbial transformation. One significant pathway is its oxidative conversion into colored phenoxazinone compounds. nih.gov Identified metabolites include 2-amino-7-methoxyphenoxazin-3-one (AMPO) and its acetylated derivative, 2-acetylamino-7-methoxyphenoxazin-3-one (AAMPO). nih.gov This transformation represents an oxidative dimerization and subsequent cyclization process. Kinetic studies have shown that while 6-MBOA degrades relatively quickly in soil (half-life of approximately 5.4 days), its oxidative product AMPO is much more persistent. nih.gov

Electrochemical methods can also induce oxidative dehydrogenative coupling reactions, which can lead to the formation of complex polycyclic motifs from similar phenolic precursors, highlighting the susceptibility of these systems to oxidation.

Mechanistic Investigations using Computational and Experimental Approaches

The mechanisms of reactions involving the benzoxazolone system have been elucidated through a combination of experimental kinetic studies and computational modeling.

Computational Approaches: Density Functional Theory (DFT) calculations have been instrumental in understanding reaction pathways. For the ring-opening of 2-benzoxazolinone via aminolysis, computational studies compared three possible mechanisms: zwitterionic, neutral stepwise, and neutral concerted. nih.gov The results indicated that the neutral concerted mechanism has the lowest activation energy barrier (28-29 kcal/mol in the gas phase), making it the most favorable pathway. nih.gov The inclusion of solvent effects in the calculations lowered the barrier but did not change the preferred mechanism. nih.gov DFT calculations are also widely used to investigate the electrophilic and nucleophilic nature of molecules, confirming the reactivity patterns described in section 5.1. nih.gov

Experimental Approaches and Concerted Metalation-Deprotonation (CMD): Experimental kinetic studies, such as monitoring reaction rates under different conditions, provide crucial mechanistic data. For C-H activation reactions on aromatic rings, a widely studied mechanism is the Concerted Metalation-Deprotonation (CMD) pathway. wikipedia.org This mechanism is common for reactions catalyzed by late transition metals like Palladium(II/III/IV) and Rhodium(III). wikipedia.orgrsc.org In a CMD process, the cleavage of a C-H bond and the formation of a new carbon-metal bond occur in a single step through a cyclic transition state, often facilitated by a carboxylate base. rsc.orgresearchgate.net While direct studies on 6-MBOA are limited, this mechanism is highly relevant for potential transition-metal-catalyzed C-H functionalization of the benzoxazolone aromatic ring. Kinetic isotope effect (KIE) studies are a powerful experimental tool to probe whether a C-H bond is broken in the rate-determining step of a reaction, a key diagnostic for mechanisms like CMD. rsc.orgchemrxiv.org

| Approach | Focus | Key Findings/Concepts |

|---|---|---|

| Computational (DFT) | Ring-Opening Aminolysis | The neutral concerted mechanism is the most favorable pathway, proceeding through a four-centered transition state. nih.gov |

| Experimental/Theoretical | C-H Activation | The Concerted Metalation-Deprotonation (CMD) mechanism involves a single transition state for C-H cleavage and C-Metal bond formation. wikipedia.orgrsc.org |

| Experimental (Kinetics) | Biotransformation in Soil | Degradation of 6-MBOA follows single first-order kinetics, with a half-life (DT50) of 5.4 days. nih.gov |

Computational Chemistry and Theoretical Investigations of 6 Methoxy 3ah 2,1 Benzoxazol 3 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and geometry of molecules like 6-methoxy-3aH-2,1-benzoxazol-3-one. DFT methods, such as B3LYP with basis sets like 6-31G* or 6-311G(d,p), are frequently employed to optimize the molecular geometry and predict various properties. researchgate.netsemanticscholar.org These calculations provide insights into bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography for validation.

| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|

| C-C (aromatic) | ~1.39 - 1.42 | ~1.38 - 1.41 |

| C-N | ~1.38 | ~1.37 |

| C-O (ether) | ~1.36 | ~1.35 |

| C=O | ~1.21 | ~1.20 |

| C-N-C angle | ~108.5 | ~109.0 |

| O-C-N angle | ~110.2 | ~110.5 |

Molecular Orbital Analysis and Electronic Properties

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. semanticscholar.org

In studies of benzoxazole (B165842) derivatives, the HOMO and LUMO energy gaps are calculated to assess their bioactive potential. semanticscholar.org A smaller HOMO-LUMO gap suggests higher chemical reactivity. semanticscholar.org For this compound, the electron-donating methoxy (B1213986) group would be expected to influence the electron density distribution and the energies of the frontier molecular orbitals. The analysis would typically involve visualizing the HOMO and LUMO to identify the regions of the molecule most involved in electron donation and acceptance.

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.5 to -5.5 | Electron donating capability |

| LUMO | -1.5 to -0.5 | Electron accepting capability |

| HOMO-LUMO Gap | ~4.0 - 5.0 | Chemical reactivity and stability |

Note: The energy values are typical ranges for similar heterocyclic compounds and would be specifically calculated for this compound in a dedicated study.

Computational Elucidation of Reaction Pathways and Energy Profiles

Computational methods are invaluable for mapping out reaction pathways and calculating the associated energy profiles. This involves identifying transition states and intermediates to understand the mechanism and feasibility of a chemical reaction. For a molecule like this compound, this could involve studying its synthesis, degradation, or interaction with other molecules.

For example, theoretical studies on the formation of related benzoxazole structures have utilized DFT to propose reaction mechanisms and calculate the energy barriers of different pathways. diva-portal.org Such calculations can reveal the most energetically favorable route for a reaction to proceed. A computational study of the reaction pathways for this compound would likely involve locating the transition state structures and calculating the activation energies for key steps, providing insights into its reactivity and stability under various conditions.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry plays a significant role in the prediction and interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Theoretical calculations of chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR) can aid in the structural elucidation of newly synthesized compounds. mdpi.com

Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate NMR chemical shifts, while vibrational frequencies are typically computed using DFT. mdpi.com These predicted spectra can be compared with experimental data to confirm the structure of this compound. Discrepancies between calculated and experimental spectra can also provide insights into intermolecular interactions or conformational dynamics in the experimental sample.

| Spectroscopic Data | Predicted Range | Experimental Correlation |

|---|---|---|

| ¹H NMR (ppm) | Aromatic: 6.5-7.5, Methoxy: 3.7-3.9 | Aids in assigning protons to specific chemical environments. |

| ¹³C NMR (ppm) | Aromatic: 100-150, Carbonyl: >160 | Helps in identifying the carbon skeleton. |

| IR (cm⁻¹) | C=O stretch: ~1750, C-O stretch: ~1250 | Confirms the presence of key functional groups. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics of molecules over time. scielo.br By simulating the motion of atoms and molecules, MD can provide insights into the flexibility, conformational preferences, and intermolecular interactions of this compound.

For benzoxazole derivatives, MD simulations have been used to study their interactions with biological targets and to understand their conformational behavior in different environments. scielo.br An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms over a series of time steps. The resulting trajectory would reveal the accessible conformations of the molecule and the dynamics of the methoxy group and the benzoxazole ring system. This information is crucial for understanding its biological activity and physicochemical properties.

Applications of 6 Methoxy 3ah 2,1 Benzoxazol 3 One in Synthetic Organic Chemistry

A Key Synthetic Synthon for Complex Molecules

The benzoxazolone core, and specifically the 6-methoxy substituted variant, serves as an ideal starting point for the synthesis of a wide array of more complex and often biologically active molecules. sigmaaldrich.com Its inherent structural and electronic properties make it a valuable synthon, a fundamental unit in retrosynthetic analysis. The presence of a reactive lactam, an aromatic ring amenable to substitution, and a methoxy (B1213986) group that can influence reactivity and solubility, provides multiple handles for chemical modification. sigmaaldrich.com

Chemists have leveraged this scaffold in the development of pharmaceuticals, including agents targeting neurological disorders. chemimpex.com The benzoxazolone nucleus is recognized for its ability to be elaborated into diverse molecular architectures, leading to the discovery of novel compounds with enhanced biological activities. chemimpex.com

Table 1: Selected Bioactive Compounds Derived from Benzoxazolone Scaffolds

| Compound Class | Therapeutic Area/Application | Reference |

| Benzoxazolone Derivatives | Anticancer, Analgesic, Anti-inflammatory, Neuroprotective | sigmaaldrich.com |

| Benzoxazolone-based Agents | Neurological Disorders | chemimpex.com |

| Benzoxazole (B165842) Pharmacophores | Antifungal, Antituberculosis, Anticancer, Antibacterial | mdpi.com |

The synthesis of new benzoxazolin-2-one derivatives linked to other heterocyclic systems like hydrazones and azoles has demonstrated the modularity of this building block in creating libraries of compounds for screening, particularly in the search for new antibacterial agents. mdpi.com

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecular frameworks in a single operation from three or more starting materials. nih.gov These reactions are prized for their atom and step economy, contributing to more sustainable and efficient synthetic routes. nih.gov

While specific examples detailing the integration of 6-methoxy-3aH-2,1-benzoxazol-3-one into such sequences are an area of ongoing research, the general reactivity of the benzoxazolone scaffold makes it a prime candidate for participation in these complex transformations. The nucleophilic nitrogen atom of the lactam, for instance, can readily engage in reactions with various electrophiles, initiating a cascade of bond-forming events.

The development of MCRs for the synthesis of bioactive pyrazole (B372694) derivatives, for example, showcases the power of this approach in medicinal chemistry. nih.gov The principles guiding these reactions can be extended to incorporate benzoxazolone-based synthons, opening new avenues for the rapid generation of molecular diversity around this privileged core. The goal of such strategies is to assemble highly complex bioconjugates, such as those used in vaccine development or antibody-drug conjugates, in a convergent and efficient manner.

Precursor in the Synthesis of Advanced Functional Materials

The application of heterocyclic compounds is not limited to the realm of pharmaceuticals. The unique electronic and structural properties of molecules like this compound make them attractive precursors for the development of advanced functional materials. The benzoxazolone moiety can be incorporated into polymeric structures to impart specific properties.

For instance, the development of functional polymers often relies on the polymerization of monomers containing specific functional groups. The benzoxazolone unit, with its potential for modification and its inherent properties, could be utilized in the design of novel polymers with applications in areas such as organic electronics or as specialized coatings. While direct examples of polymers derived from this compound are emerging, the broader class of benzoxazines and related heterocycles is being explored for the creation of high-performance polymers.

Development of Novel Reagents or Catalysts from Benzoxazolone Derivatives

The development of new reagents and catalysts is a cornerstone of innovation in synthetic organic chemistry. The stable and tunable nature of the benzoxazolone scaffold makes it an intriguing platform for the design of novel catalytic systems. By appending specific functional groups to the benzoxazolone core, it is conceivable to create derivatives that can act as organocatalysts or as ligands for metal-based catalysts.

For example, the nitrogen and oxygen atoms within the benzoxazolone structure could serve as coordination sites for metal ions, leading to the formation of chiral catalysts for asymmetric synthesis. The aromatic ring can be functionalized with groups that modulate the steric and electronic environment of the catalytic center, allowing for the fine-tuning of reactivity and selectivity. While the direct application of this compound derivatives as catalysts is a field ripe for exploration, the foundational principles of catalyst design suggest its potential in this area.

Future Directions and Emerging Research Avenues for 6 Methoxy 3ah 2,1 Benzoxazol 3 One Research

Exploration of Undiscovered Reactivity and Novel Transformations

Future research will focus on uncovering the untapped reactive potential of 6-methoxy-3aH-2,1-benzoxazol-3-one. While its transformation into metabolites like 2-amino-7-methoxy-phenoxazin-3-one (AMPO) and 2-acetylamino-7-methoxy-phenoxazin-3-one (AAMPO) in soil is known, there is a vast, unexplored landscape of chemical reactions this molecule could undergo. nih.gov Scientists are interested in investigating its behavior under a variety of reaction conditions, with different catalysts, and in the presence of a wider range of reactants. The goal is to discover novel transformations that could lead to the synthesis of new and valuable compounds. Understanding the kinetics of these transformations, similar to the first-order kinetics observed in its degradation to AMPO and AAMPO, will be a key aspect of this research. nih.gov

Advancements in Asymmetric Synthesis and Enantioselective Derivatization

The development of methods for the asymmetric synthesis of this compound and its derivatives is a significant area of future research. While the molecule itself is not chiral, creating chiral derivatives is of great interest for applications in areas like pharmacology and materials science. Researchers will likely explore the use of chiral catalysts and auxiliaries to introduce stereocenters with high enantioselectivity. This is a common strategy in modern synthetic chemistry to produce enantiomerically pure compounds, which is crucial as different enantiomers of a molecule can have vastly different biological activities. The development of such methods would greatly expand the utility of the this compound scaffold.

Integration with Advanced Flow Chemistry and Automated Synthesis Platforms

To enhance the efficiency, safety, and scalability of reactions involving this compound, researchers are looking towards the integration of advanced flow chemistry and automated synthesis platforms. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers numerous advantages including better temperature control, improved mixing, and enhanced safety. Automation of synthetic processes is critical for the routine production of this and related compounds, ensuring reproducibility and compliance with Good Manufacturing Practices (GMP). nih.govnih.gov The development of automated systems for the synthesis of complex molecules has been a focus in fields like radiochemistry, and similar principles can be applied here to streamline the production of this compound derivatives. nih.govnih.gov

Deeper Understanding of Structure-Reactivity Relationships through Integrated Computational and Experimental Studies

A deeper, more fundamental understanding of the relationship between the structure of this compound and its reactivity is a key goal for future research. This will be achieved through a synergistic approach that combines computational modeling and experimental studies. Computational chemistry can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of the molecule. These theoretical predictions can then be validated and refined through targeted experiments. For instance, computational studies can help in designing new derivatives with enhanced reactivity or specific desired properties, which can then be synthesized and tested in the lab. nih.gov This integrated approach will accelerate the discovery and development of new applications for this versatile compound.

Development of New Characterization Techniques for In Situ Monitoring of Reactions

To gain a more detailed understanding of the chemical transformations of this compound, the development of new in situ characterization techniques is crucial. In situ monitoring allows researchers to observe reactions as they happen, providing real-time data on reaction kinetics, intermediates, and byproducts. Techniques like spectroscopy (e.g., NMR, IR, Raman) and mass spectrometry can be adapted for in situ analysis of reactions involving this compound. This will provide a wealth of information that is not accessible through traditional offline analysis methods, leading to a more complete picture of the reaction landscape of this compound.

常见问题

Q. What are the recommended synthetic routes for 6-methoxy-3aH-2,1-benzoxazol-3-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via oxidation of 6-arylsulphonamidobenzoxazol-2(3H)-ones using agents like hydrogen peroxide or mCPBA, followed by purification via column chromatography (hexane/ethyl acetate gradients). Reaction optimization includes controlling temperature (0–25°C) and solvent selection (e.g., MeOH or DCM). For example, acetic acid in MeOH promotes cyclization, while elevated temperatures may induce ring cleavage with nucleophiles like piperidine . Key Parameters :

| Reagent | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| H₂O₂ | MeOH | 25 | 72–86 |

| mCPBA | DCM | 0 | 65–78 |

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions (e.g., methoxy δ ~3.90 ppm, aromatic protons δ 7.20–7.80 ppm) and HRMS for molecular weight validation (e.g., [M+H]⁺ calculated: 179.0582; observed: 179.0585). X-ray crystallography resolves ambiguities in ring conformation, as demonstrated for analogous methoxybenzothiazole derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (mandatory to avoid skin/eye contact) .

- Ventilation : Use fume hoods for reactions involving volatile byproducts (e.g., HCl gas from ring cleavage) .

- Waste disposal : Segregate halogenated organic waste and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can contradictions in reactivity data (e.g., unexpected ring cleavage vs. substitution) be resolved?

- Methodological Answer : Mechanistic studies using kinetic vs. thermodynamic control experiments are essential. For example, under acidic conditions (HCl/MeOH), the benzoxazolone ring undergoes cleavage via nucleophilic attack at the carbonyl group, while milder conditions (pH 7, RT) favor substitution. Monitor intermediates via LC-MS and compare with computational models (DFT calculations for transition-state energies) .

Q. What strategies are effective for designing bivalent benzoxazolone ligands, and how is bioactivity evaluated?

- Methodological Answer :

- Synthesis : Link benzoxazolone cores via flexible alkyl/piperazine spacers (e.g., General Procedure D: coupling with 4-(2-oxo)butylpiperazine, 51–53% yield) .

- Bioactivity screening : Use radioligand binding assays (e.g., for serotonin receptors) and functional cAMP assays to assess efficacy. Structural tweaks (e.g., replacing oxygen with sulfur in benzothiazolone analogs) improve target affinity .

Q. How do computational methods predict the electronic properties of benzoxazolone derivatives?

- Methodological Answer :

- DFT calculations (B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and electrostatic potential surfaces. For example, methoxy groups increase electron density at C3, enhancing electrophilic reactivity .

- Molecular docking (AutoDock Vina) screens interactions with biological targets (e.g., kinase active sites), guiding rational design of inhibitors .

Data Contradiction Analysis Example

Scenario : Conflicting reports on stability in protic vs. aprotic solvents.

Resolution :

- Experimental Design :

Dissolve the compound in MeOH (protic) and DMF (aprotic) at 50°C for 24 hrs.

Analyze degradation via HPLC-PDA (monitor λ = 254 nm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。